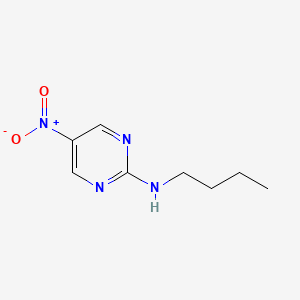
N-butyl-5-nitropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-nitropyrimidin-2-amine: is an organic compound with the molecular formula C8H12N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a butyl group attached to the nitrogen atom at the second position and a nitro group at the fifth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-butyl-5-nitropyrimidin-2-amine typically begins with 5-nitropyrimidin-2-amine.
Reaction with Butylating Agents: The butylation of 5-nitropyrimidin-2-amine can be achieved using butyl halides (e.g., butyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods:
Bulk Manufacturing: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-5-nitropyrimidin-2-amine can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Butyl nitro derivatives.
Reduction Products: N-butyl-5-aminopyrimidin-2-amine.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: N-butyl-5-nitropyrimidin-2-amine and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-butyl-5-nitropyrimidin-2-amine can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects.
Receptor Binding: The compound may bind to specific receptors, modulating their function and influencing cellular signaling pathways.
Comparison with Similar Compounds
2-Amino-5-nitropyrimidine: Similar in structure but lacks the butyl group, leading to different chemical and biological properties.
5-Nitro-2-pyrimidinol: Another derivative with a hydroxyl group instead of an amino group, resulting in distinct reactivity and applications.
Uniqueness:
Structural Features: The presence of both a butyl group and a nitro group in N-butyl-5-nitropyrimidin-2-amine provides unique chemical reactivity and potential for diverse applications.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-butyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C8H12N4O2/c1-2-3-4-9-8-10-5-7(6-11-8)12(13)14/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChI Key |
OKXWVOCJLPIICD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


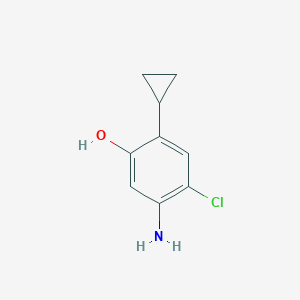
![(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13047575.png)
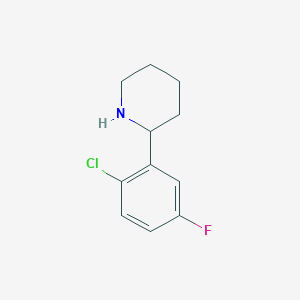

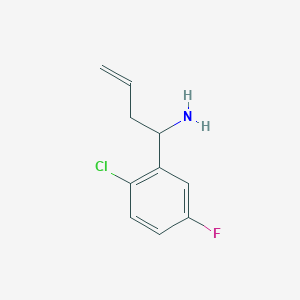
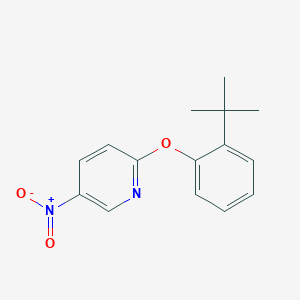
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)
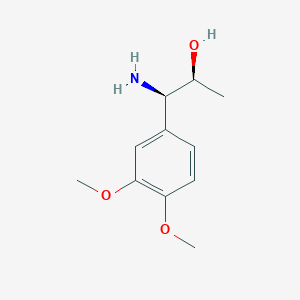



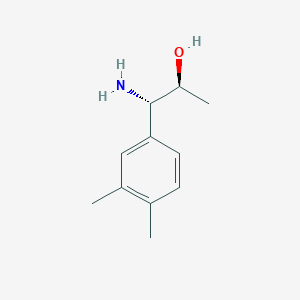
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
